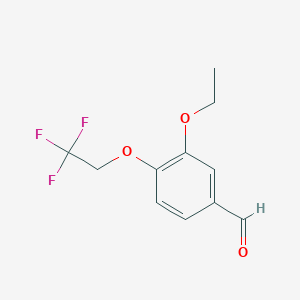

3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Contextual Significance in Modern Organic Chemistry

The incorporation of a trifluoromethyl group (–CF3) is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, the trifluoroethoxy substituent on the benzaldehyde (B42025) ring makes this compound a valuable precursor for the synthesis of potentially bioactive molecules. Research in this area often focuses on leveraging the unique electronic properties conferred by the fluorine atoms to fine-tune the reactivity and biological activity of target compounds.

Historical Perspective of Structural Analogues and Benchmarking Compounds

The study of 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is informed by a rich history of research into its structural analogues. The parent compound, benzaldehyde, was first isolated in 1803 and its synthesis was achieved in 1832. wikipedia.orgbritannica.com This foundational work paved the way for the exploration of a vast array of substituted benzaldehydes.

A particularly relevant analogue is 3-ethoxy-4-hydroxybenzaldehyde (B1662144), commonly known as ethyl vanillin (B372448). biosynth.comresearchgate.net Ethyl vanillin is a widely used flavoring agent and its synthesis and properties have been extensively studied. researchgate.net The substitution of the hydroxyl group in ethyl vanillin with a trifluoroethoxy group represents a modern synthetic challenge and a strategic modification to alter the compound's physicochemical properties. The extensive knowledge base surrounding ethyl vanillin and other vanilloids serves as a crucial benchmark for understanding the behavior of this compound.

Overview of Research Trajectories for Aromatic Aldehydes Bearing Ethereal and Trifluoromethyl Groups

Current research on aromatic aldehydes with ethereal and trifluoromethyl groups is multifaceted. One major trajectory involves the development of novel synthetic methodologies for their preparation. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the formation of the aryl-ether bonds present in these molecules.

Another significant area of investigation is the exploration of their reactivity. The interplay between the electron-donating ethoxy group and the electron-withdrawing trifluoroethoxy group can lead to nuanced reactivity at the aldehyde functionality and the aromatic ring. Researchers are actively studying how these substituents influence the outcomes of various chemical transformations.

Furthermore, the application of these compounds as building blocks in the synthesis of more complex molecules is a key focus. Their use in the preparation of pharmaceuticals, agrochemicals, and functional materials is an area of ongoing research and development. The trifluoromethyl group, in particular, is a sought-after feature in many modern drug discovery programs. nih.gov

Foundational Chemical Principles Governing Reactivity of this compound

The reactivity of this compound is governed by the electronic and steric effects of its constituent functional groups. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The rate and outcome of such reactions are modulated by the substituents on the aromatic ring.

The ethoxy group at the 3-position is an electron-donating group through resonance, which increases the electron density of the aromatic ring and can influence the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the trifluoroethoxy group at the 4-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deactivates the aromatic ring towards electrophilic attack and can influence the acidity of protons on adjacent carbons.

The interplay of these opposing electronic effects creates a unique chemical environment that dictates the compound's reactivity profile. Understanding these foundational principles is essential for predicting its behavior in chemical reactions and for designing synthetic routes that utilize it as a starting material.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10-5-8(6-15)3-4-9(10)17-7-11(12,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZDKLDKQCRPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 4 2,2,2 Trifluoroethoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde primarily involves the disconnection of the two aryl ether C-O bonds. This approach identifies readily available precursors and outlines potential synthetic pathways.

Two logical disconnections guide the synthesis strategy:

Disconnection A: Cleavage of the C4-O bond of the trifluoroethoxy group. This leads back to the key intermediate 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (more commonly known as ethyl vanillin) and a trifluoroethylating agent. Ethyl vanillin (B372448) is a commercially available and widely used flavoring agent, making this a convergent and economically viable route.

Disconnection B: Cleavage of the C3-O bond of the ethoxy group. This pathway points to 3-hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde as the main precursor, which would then be subjected to ethylation. This intermediate is less common than ethyl vanillin, making this route less direct.

Full Disconnection: A more fundamental disconnection of both ether linkages leads back to 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This approach offers flexibility but requires a two-step, regioselective alkylation, which introduces challenges in controlling the reaction at the correct hydroxyl position.

These disconnections suggest that the synthesis will likely rely on variations of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide or another suitable electrophile.

Classical Synthetic Routes and Their Evolution

Classical syntheses of this molecule are built upon fundamental reactions, primarily the formation of aryl ethers from phenolic precursors.

Multi-Step Synthesis from Readily Available Precursors

The most straightforward classical synthesis begins with a commercially available substituted benzaldehyde (B42025). A typical route involves the reaction of a phenolic precursor with an alkylating agent in the presence of a base. For instance, the synthesis can be achieved by reacting 3-ethoxy-4-hydroxybenzaldehyde with a 2,2,2-trifluoroethylating agent.

The reaction is generally carried out under anhydrous conditions to prevent side reactions. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide that then attacks the electrophilic alkylating agent to form the desired ether linkage.

Alternatively, a two-step synthesis starting from 3,4-dihydroxybenzaldehyde can be envisioned, requiring sequential, regioselective alkylation of the two different hydroxyl groups.

| Precursor | Reagents | Product |

| 3-Ethoxy-4-hydroxybenzaldehyde | 1. Base (e.g., K₂CO₃) 2. Trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) | This compound |

| 3,4-Dihydroxybenzaldehyde | 1. Ethylation reagents 2. Trifluoroethylation reagents (with intermediate protection/deprotection) | This compound |

Functional Group Interconversions and Protective Strategies

When starting from precursors with multiple reactive sites, such as 3,4-dihydroxybenzaldehyde, protective strategies are essential to ensure regioselectivity. The two hydroxyl groups on protocatechuic aldehyde have slightly different acidities and steric environments, but achieving selective alkylation on one over the other is challenging without a protecting group.

A typical protective strategy would involve:

Protection: Selectively protecting one hydroxyl group, for example, the more reactive 4-OH group, with a suitable protecting group like a benzyl (B1604629) ether.

Alkylation: Alkylating the free 3-OH group with an ethylating agent.

Deprotection: Removing the benzyl protecting group via hydrogenolysis.

Second Alkylation: Alkylating the now-free 4-OH group with a trifluoroethylating agent.

This multi-step process, while longer, provides unambiguous control over the final substitution pattern, ensuring the correct placement of the ethoxy and trifluoroethoxy groups.

Modern and Green Chemistry Approaches

Modern synthetic efforts focus on improving efficiency, reducing waste, and enhancing safety and scalability, often through catalysis and advanced reactor technology.

Catalytic Synthesis Protocols

To overcome the limitations of classical methods, such as harsh conditions and long reaction times, catalytic protocols have been developed.

Phase-Transfer Catalysis (PTC): For etherification reactions, phase-transfer catalysts are highly effective. In analogous syntheses, such as the ethylation of isovanillin (B20041) to produce 3-ethoxy-4-methoxybenzaldehyde (B45797), catalysts like tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride have been used. google.comgoogle.com These catalysts facilitate the transfer of the hydroxide (B78521) or phenoxide anion from an aqueous phase to an organic phase containing the alkylating agent, enabling the reaction to proceed smoothly at lower temperatures and often using water as a solvent, which aligns with the principles of green chemistry. google.comgoogle.com This method is simple, safe, and simplifies product separation. google.com

Palladium-Catalyzed C-O Cross-Coupling: For the formation of aryl ethers, palladium-catalyzed C-O cross-coupling reactions represent a powerful and modern alternative. This method could potentially be employed for the synthesis of this compound, offering a different reaction mechanism compared to traditional nucleophilic substitution.

| Method | Catalyst | Key Advantages |

| Classical Williamson Ether Synthesis | None | Simplicity, well-established |

| Phase-Transfer Catalysis (PTC) | e.g., Tetrabutylammonium bromide | Milder conditions, allows use of aqueous solvents, improved reaction rates |

| Palladium-Catalyzed Coupling | Palladium complex | High efficiency, broad substrate scope |

Flow Chemistry Applications and Scalability Studies

For industrial-scale production, continuous flow processes offer significant advantages over traditional batch synthesis. The inherent benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of reactive intermediates at any given moment. uc.pt

While specific studies detailing the flow synthesis of this compound are not extensively documented in public literature, the etherification reactions involved are well-suited for this technology. A potential flow setup could involve pumping a solution of the phenolic precursor and base through a heated reactor column packed with the alkylating agent, or through a column containing a solid-supported base. This approach can lead to higher yields, improved purity, and seamless scalability by extending the operation time or by using multiple reactors in parallel. polimi.it

Solvent-Free and Environmentally Benign Methodologies

The development of green synthetic routes is a paramount goal in modern chemistry to minimize environmental impact. For the synthesis of substituted benzaldehydes, including this compound, methodologies that reduce or eliminate the use of hazardous organic solvents are highly sought after.

One such approach involves the use of water as a solvent in conjunction with a phase transfer catalyst. This methodology has been successfully applied in the synthesis of a structurally related compound, 3-ethoxy-4-methoxybenzaldehyde. google.comgoogle.com In this process, isovanillin is reacted with an ethylating agent in water in the presence of a base and a phase transfer catalyst like tetrabutylammonium bromide. google.com This method offers several advantages, including simplified product isolation, reduced waste, and enhanced safety, as it avoids flammable and toxic organic solvents. google.com

A similar strategy could be envisioned for the synthesis of this compound, starting from 3-hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde and an ethylating agent. The use of water as a solvent and a phase transfer catalyst would align with the principles of green chemistry.

Furthermore, research into solvent- and catalyst-free reactions for the synthesis of other fluorinated compounds is paving the way for even more environmentally friendly approaches. nih.gov These methods rely on the intrinsic reactivity of the starting materials under thermal conditions, completely eliminating the need for a reaction medium and catalyst, thereby significantly reducing the environmental footprint of the synthesis. While not yet specifically reported for this compound, these solvent-free approaches represent a promising future direction for its synthesis.

Table 1: Comparison of Conventional and Environmentally Benign Synthesis Conditions for a Related Benzaldehyde Derivative

| Parameter | Conventional Method | Environmentally Benign Method |

| Solvent | Dimethylformamide (DMF) | Water |

| Catalyst | None specified | Phase Transfer Catalyst |

| Yield | ~80% | >95% |

| Work-up | Distillation, Extraction | Filtration |

| Environmental Impact | High | Low |

Analytical Characterization Techniques for Synthetic Validation (Excluding Basic Compound Identification)

Beyond basic confirmation of the compound's identity, advanced analytical techniques are employed to provide in-depth structural information and to ensure the purity of the synthesized this compound, which is critical for its application in research and industry.

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry Research Applications)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed.

¹H NMR: Provides information on the number and environment of the hydrogen atoms. The spectrum would show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9.8 ppm), and the protons of the ethoxy and trifluoroethoxy groups.

¹³C NMR: Reveals the number and type of carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the ether linkages.

¹⁹F NMR: Is particularly useful for fluorinated compounds. It would show a characteristic signal for the three equivalent fluorine atoms of the trifluoroethoxy group, likely a triplet due to coupling with the adjacent methylene (B1212753) protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-O-C stretching of the ether groups, and C-F stretching of the trifluoroethoxy group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. This technique provides a precise confirmation of the molecular formula, C₁₁H₁₁F₃O₃. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 249.07330 |

| [M+Na]⁺ | 271.05524 |

| [M-H]⁻ | 247.05874 |

| [M+NH₄]⁺ | 266.09984 |

| [M+K]⁺ | 287.02918 |

Chromatographic Purity Assessment in Synthetic Development

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized product and for monitoring the progress of the reaction. A reverse-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com By comparing the retention time of the main peak with that of a pure standard and by integrating the peak areas, the purity of the sample can be accurately determined. This technique is also invaluable for identifying and quantifying any impurities or byproducts formed during the synthesis.

Challenges and Future Directions in Synthesis

The synthesis of fluorinated aromatic compounds like this compound is not without its challenges. The introduction of fluorine-containing groups can sometimes require harsh reaction conditions or expensive reagents. A key challenge is the development of more efficient and cost-effective fluorination methods.

Future research in this area is likely to focus on several key aspects:

Development of Novel Catalytic Systems: The exploration of new catalysts, including those based on earth-abundant metals, for the efficient introduction of the trifluoroethoxy group could lead to more sustainable and economical synthetic routes.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

Expanded Green Methodologies: Further development of solvent-free and water-based synthetic methods will continue to be a major focus, driven by the increasing demand for sustainable chemical manufacturing processes. datahorizzonresearch.com

The ongoing advancements in synthetic organic chemistry will undoubtedly lead to more efficient, selective, and environmentally benign methods for the synthesis of this compound and other valuable fluorinated compounds.

Reactivity and Derivatization Chemistry of 3 Ethoxy 4 2,2,2 Trifluoroethoxy Benzaldehyde

Electrophilic and Nucleophilic Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is a versatile reactive site, participating in a wide array of chemical transformations. The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles, while the adjacent aldehydic proton is not readily acidic.

Condensation Reactions and Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comorganic-chemistry.org The general mechanism involves the formation of a hemiaminal intermediate which then dehydrates to form the C=N double bond. masterorganicchemistry.com

This reaction is a cornerstone in the synthesis of various biologically active molecules and ligands. The resulting imines can serve as intermediates for further functionalization, including reduction to secondary amines.

Reduction and Oxidation Pathways

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to important derivatives.

Reduction: The reduction of the aldehyde to 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzyl alcohol can be efficiently achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Oxidation: Oxidation of the aldehyde group yields 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). These strong oxidants convert the aldehyde to the corresponding carboxylic acid, a key intermediate in the synthesis of esters, amides, and other acid derivatives.

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzyl alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzoic acid |

Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions

Carbonyl olefination reactions are powerful tools for the formation of carbon-carbon double bonds. The aldehyde functionality of this compound makes it an excellent substrate for such transformations.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. fu-berlin.de This reaction is highly versatile for the synthesis of a wide range of stilbene (B7821643) and other vinyl derivatives.

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. The HWE reaction often provides better yields and stereoselectivity, typically favoring the formation of the (E)-alkene. fu-berlin.de The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification.

These olefination reactions are instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals, where the stereoselective formation of a double bond is crucial.

Aldol and Knoevenagel Condensations for Carbon-Carbon Bond Formation

The aldehyde group of this compound can participate in base- or acid-catalyzed condensation reactions with enolates or enolizable carbonyl compounds and active methylene (B1212753) compounds.

The Aldol condensation , in its crossed or directed variations, would involve the reaction of an enolate with this compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl system. This reaction is fundamental for the synthesis of chalcone (B49325) derivatives from acetophenones. nih.govrsc.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base. This reaction is widely used for the synthesis of cinnamic acid derivatives and other α,β-unsaturated compounds. The reaction proceeds through a nucleophilic addition followed by dehydration.

| Reaction Type | Reactant | Product Type |

| Aldol Condensation | Acetophenone derivatives | Chalcones |

| Knoevenagel Condensation | Malonic acid derivatives | Cinnamic acids |

Reactions Involving the Aromatic Ring and Ethereal Linkages

The aromatic ring of this compound is substituted with two electron-donating alkoxy groups, which activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution Studies (e.g., Nitration, Halogenation)

The electron-donating nature of the ethoxy and trifluoroethoxy groups facilitates electrophilic aromatic substitution on the benzene (B151609) ring. The positions ortho and para to these groups are activated. Given that the para position to the ethoxy group is occupied by the trifluoroethoxy group, and vice-versa, the primary sites for substitution are the positions ortho to the alkoxy groups.

Nitration: While specific studies on the nitration of this compound are not extensively documented in readily available literature, the existence of related nitrated compounds, such as 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, suggests that nitration of the aromatic ring is a feasible transformation. The introduction of a nitro group is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, opening up further avenues for derivatization.

Halogenation: Similarly, the activated aromatic ring is expected to undergo halogenation (e.g., bromination, chlorination) under appropriate conditions. Electrophilic halogenating agents like bromine in the presence of a Lewis acid or N-bromosuccinimide can be employed to introduce a halogen atom onto the aromatic ring, likely at one of the activated ortho positions.

Further research is required to fully elucidate the regioselectivity and reaction conditions for the electrophilic aromatic substitution of this compound.

Cleavage and Modification of Ether Bonds

The structure of this compound contains two distinct aryl alkyl ether linkages: an ethoxy group and a 2,2,2-trifluoroethoxy group. The cleavage of these bonds typically requires harsh conditions, proceeding via acid-catalyzed nucleophilic substitution. wikipedia.org

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective reagents for cleaving such ethers. The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (a phenol). Subsequently, a halide nucleophile attacks the alkyl carbon in an SN1 or SN2 fashion. libretexts.org For aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Lewis acids, most notably boron tribromide (BBr₃), are also exceptionally effective for the cleavage of aryl ethers, often under milder conditions than strong protic acids. nih.govpearson.com The reaction mechanism is thought to involve the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl group. nih.govcore.ac.ukgvsu.edu

In the case of this compound, regioselectivity in the cleavage reaction is a key consideration. The oxygen of the ethoxy group is more electron-rich and basic compared to the oxygen of the trifluoroethoxy group, which is deactivated by the strong electron-withdrawing nature of the CF₃ group. Consequently, the ethoxy group's oxygen is more readily protonated or coordinated by a Lewis acid, making the ethoxy ether bond the more probable site of initial cleavage. Using a controlled amount of reagent (e.g., one equivalent of BBr₃) could potentially achieve selective cleavage of the ethoxy group. In contrast, using an excess of the cleavage reagent would likely result in the cleavage of both ether bonds.

Table 1: Predicted Products of Ether Cleavage Reactions

| Reagent and Stoichiometry | Predicted Major Organic Products | Reaction Type |

|---|---|---|

| 1 Equivalent BBr₃ followed by H₂O workup | 3-Hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde and Ethyl bromide | Selective O-de-ethylation |

| Excess BBr₃ followed by H₂O workup | 3,4-Dihydroxybenzaldehyde (B13553), Ethyl bromide, and 2-Bromo-1,1,1-trifluoroethane | Complete dealkylation |

| Excess HBr (conc.) | 3,4-Dihydroxybenzaldehyde, Ethyl bromide, and 2-Bromo-1,1,1-trifluoroethane | Complete dealkylation |

Trifluoroethoxy Group Reactivity and Its Influence on Overall Molecular Behavior

Inductive and Resonance Effects on Reactivity

The trifluoroethoxy group (-OCH₂CF₃) exerts a strong electron-withdrawing influence on the aromatic ring, primarily through the inductive effect (-I). The high electronegativity of the fluorine atoms polarizes the C-F bonds, and this effect is transmitted through the sigma bonds of the molecule. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups known. rug.nl

While ether oxygens attached to an aromatic ring are typically capable of donating electron density via a resonance effect (+R), this capacity is significantly diminished in the trifluoroethoxy group. The strong inductive pull of the CF₃ group reduces the electron density on the ether oxygen, thereby suppressing its ability to donate its lone pairs into the aromatic π-system. The net result is that the trifluoroethoxy group acts as a potent deactivating group, making the aromatic ring electron-deficient. This deactivation renders the ring less susceptible to electrophilic aromatic substitution while increasing the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles.

Table 2: Comparison of Electronic Effects of Alkoxy Substituents

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect on Ring |

|---|---|---|---|

| Methoxy (-OCH₃) | Moderate | Strong | Electron-donating (activating) |

| Ethoxy (-OCH₂CH₃) | Moderate | Strong | Electron-donating (activating) |

| Trifluoroethoxy (-OCH₂CF₃) | Very Strong | Weakened | Strongly electron-withdrawing (deactivating) |

Stability and Transformation Pathways of the Trifluoroethoxy Moiety

The trifluoroethoxy group is characterized by high chemical stability. This inertness is attributed to the exceptional strength of the carbon-fluorine bond. Fluoroalkyl groups are generally resistant to a wide range of chemical conditions. researchgate.netrsc.org Research on related fluorinated moieties, such as the trifluoromethoxy group, has shown them to be stable under heating and in both acidic and basic media. researchgate.net

Under typical synthetic conditions used to modify the aldehyde group or other parts of the molecule, the trifluoroethoxy moiety is expected to remain intact. Its transformation or degradation would likely require harsh reductive methods, such as those employing dissolving metals or potent hydride reagents, or specific oxidative conditions that are not commonly used in standard organic synthesis. The primary pathway for its removal from the molecule under controlled conditions is not through the transformation of the fluoroalkyl chain itself, but rather through the cleavage of the more susceptible aryl ether C-O bond as discussed previously.

Multi-Component Reactions and Complex Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. organic-chemistry.org The aldehyde functionality of this compound makes it an ideal carbonyl component for a variety of MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminoamide derivatives. organic-chemistry.org The mechanism is initiated by the formation of an imine from the aldehyde and the amine. mdpi.com The electron-deficient nature of the aldehyde in this compound can enhance its electrophilicity, potentially accelerating this initial step. The participation of this molecule in an Ugi reaction would allow for the rapid construction of complex, peptidomimetic scaffolds with a high degree of molecular diversity, as the other three components can be widely varied. nih.govnih.gov

Table 3: Hypothetical Ugi Reaction for Complex Scaffold Synthesis

| Aldehyde Component | Example Amine | Example Carboxylic Acid | Example Isocyanide | Resulting Scaffold Class |

|---|---|---|---|---|

| This compound | Aniline | Acetic Acid | tert-Butyl isocyanide | α-Acylaminoamide |

| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide |

Mechanism of Action Studies in Chemical Transformations (Non-Biological Contexts)

The aldehyde group is the most reactive center for chemical transformations in this compound. Its reactivity is central to understanding the mechanisms of reactions it undergoes. A classic and illustrative example is the Wittig reaction, which converts aldehydes into alkenes.

The mechanism of the Wittig reaction involving this substituted benzaldehyde (B42025) would proceed as follows:

Nucleophilic Attack: A phosphorus ylide (a Wittig reagent, Ph₃P=CHR) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. The enhanced electrophilicity of this carbon, due to the electron-withdrawing substituents on the ring, facilitates this attack.

Betaine (B1666868) Formation: This attack leads to the formation of a dipolar, zwitterionic intermediate known as a betaine.

Oxaphosphetane Formation: The betaine intermediate rapidly undergoes ring closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.

Cycloreversion: The oxaphosphetane is unstable and collapses through a concerted cycloreversion process. This breaks the C-P and C-O bonds and forms a C=C double bond (the alkene product) and a P=O double bond (triphenylphosphine oxide). The formation of the highly stable P=O bond is the primary thermodynamic driving force for the reaction.

The electronic nature of the benzaldehyde can influence the stereoselectivity (E/Z ratio) of the resulting alkene, particularly with stabilized ylides.

Derivatization for Advanced Chemical Probes and Building Blocks

The aldehyde functionality serves as a versatile chemical handle for converting this compound into a wide array of derivatives, including advanced chemical probes and synthetic building blocks.

Derivatization for Chemical Probes: The aldehyde group is a key electrophile for bioorthogonal ligation reactions. These are reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The aldehyde can react specifically with nucleophiles like hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, respectively. acs.orgnih.gov By reacting the aldehyde with a bifunctional linker that contains both a hydrazide/aminooxy group and a reporter tag (e.g., a fluorophore, biotin, or a click chemistry handle like an alkyne), the core molecule can be converted into a chemical probe for various applications in chemical biology. escholarship.org

Derivatization for Building Blocks: The aldehyde can be readily transformed into other fundamental functional groups, expanding its utility as a synthetic intermediate.

Reduction: Reduction of the aldehyde, typically with a mild reducing agent like sodium borohydride (NaBH₄), yields the corresponding primary alcohol. This alcohol can then be used in the synthesis of esters or ethers.

Oxidation: Oxidation, using reagents such as potassium permanganate (KMnO₄) or sodium chlorite (B76162) (NaClO₂), converts the aldehyde into a carboxylic acid. This acid is a precursor for amides, esters, and acid chlorides.

Olefination: As described in the Wittig reaction, the aldehyde can be converted into a variety of substituted alkenes, introducing new carbon-carbon double bonds into the structure.

Table 4: Derivatization of the Aldehyde Functional Group

| Reaction Type | Typical Reagent(s) | Functional Group Formed | Derivative Class |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Benzyl (B1604629) alcohol derivative |

| Oxidation | KMnO₄, Ag₂O, NaClO₂ | Carboxylic Acid (-COOH) | Benzoic acid derivative |

| Wittig Olefination | Ph₃P=CHR | Alkene (-CH=CHR) | Styrene derivative |

| Oxime Ligation | H₂N-O-R | Oxime (-CH=N-O-R) | Chemical probe precursor |

Applications of 3 Ethoxy 4 2,2,2 Trifluoroethoxy Benzaldehyde in Advanced Chemical Research

Role as a Precursor in Complex Organic Synthesis

The reactivity of the aldehyde group, combined with the electronic and steric influence of the ethoxy and trifluoroethoxy substituents, positions 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde as a valuable starting material for the synthesis of elaborate organic molecules.

While specific examples of heterocyclic syntheses originating from this compound are not extensively detailed in publicly available literature, the benzaldehyde (B42025) moiety is a cornerstone in the construction of various heterocyclic rings. Aromatic aldehydes are fundamental precursors in reactions such as the Hantzsch pyridine (B92270) synthesis, Biginelli reaction for dihydropyrimidinones, and Pictet-Spengler reaction for tetrahydroisoquinolines. The electronic nature of the substituents on the phenyl ring can significantly influence the reaction yields and pathways. The presence of the trifluoroethoxy group, known for its high lipophilicity, can be leveraged to enhance the solubility of the resulting heterocyclic compounds in nonpolar solvents and biological membranes.

Table 1: Potential Heterocyclic Synthesis Reactions Involving Benzaldehydes

| Reaction Name | Heterocyclic Product | Typical Reagents |

|---|---|---|

| Hantzsch Synthesis | Pyridines / Dihydropyridines | β-Ketoester, Enamine/Ammonia |

| Biginelli Reaction | Dihydropyrimidinones | β-Diketone, Urea/Thiourea |

| Pictet-Spengler | Tetrahydroisoquinolines | β-Arylethylamine |

| Wittig Reaction | Stilbenes (precursors to furans, etc.) | Phosphonium ylide |

This table represents common reactions for benzaldehydes; specific studies using this compound may not be documented.

The synthesis of macrocycles and complex supramolecular assemblies often relies on building blocks with well-defined geometries and reactive functional groups. Although direct application of this compound in this area is not prominent in current research, its structural characteristics make it a suitable candidate. The aldehyde group can participate in cyclization reactions, such as Schiff base condensation with diamines, to form macrocyclic imines. The defined substitution pattern on the benzene (B151609) ring helps control the conformation of the resulting macrocycle. The trifluoroethoxy group could play a role in directing non-covalent interactions, such as halogen bonding or hydrophobic interactions, which are crucial for the self-assembly of supramolecular structures.

Alkoxy-substituted benzaldehydes are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, related compounds like 3,4-dimethoxybenzaldehyde (B141060) are precursors in the synthesis of drugs such as the vasodilator papaverine, while 3-ethoxy-4-methoxybenzaldehyde (B45797) is a known intermediate for the phosphodiesterase 4 (PDE4) inhibitor apremilast.

The title compound, this compound, combines features that are highly desirable in medicinal chemistry. The trifluoroalkoxy group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. This makes the compound a valuable precursor for novel therapeutic agents, particularly in areas like PDE inhibitors, where substituted catechols and their ethers are common pharmacophores. nih.govresearchgate.net While specific drug synthesis pathways starting from this exact aldehyde are often proprietary, its structure strongly suggests its utility in the development of next-generation pharmaceuticals. nih.gov

Table 2: Structural Features and Their Relevance in Pharmaceutical Synthesis

| Structural Feature | Potential Role in Drug Design | Example Drug Class |

|---|---|---|

| Benzaldehyde | Versatile handle for building molecular complexity | Various (e.g., via Pictet-Spengler) |

| Ethoxy Group | Modulates solubility and receptor binding | PDE4 Inhibitors |

Contributions to Materials Science and Polymer Chemistry

The unique combination of a reactive aldehyde, a fluorinated ether, and an aromatic core makes this compound a promising candidate for the development of advanced functional materials.

Substituted benzaldehydes can be used as comonomers in polymerization reactions to introduce specific functionalities into a polymer backbone. For example, benzaldehydes can be copolymerized with monomers like phthalaldehyde via anionic polymerization to create degradable polymers whose properties are tuned by the benzaldehyde's substituents. researchgate.netacs.org The incorporation of this compound into a polymer chain would impart several desirable properties. The fluorinated group can significantly lower the surface energy of the material, leading to hydrophobic and oleophobic surfaces. rsc.org Furthermore, the acetal (B89532) linkages formed from the aldehyde during polymerization can be sensitive to acidic conditions, allowing for the design of triggerable, degradable polymer networks. acs.org

The molecular structure of this compound is inherently rod-like (calamitic), which is a prerequisite for forming liquid crystalline phases. Substituted benzaldehydes are common starting materials for the synthesis of Schiff base (imine) liquid crystals, which are formed by condensation with substituted anilines. nih.gov The resulting imine linkage extends the rigid molecular core, promoting the formation of ordered mesophases.

The terminal alkoxy groups, such as the ethoxy and trifluoroethoxy groups in this molecule, are crucial for influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. tandfonline.com The polarity and size of these terminal groups directly impact the intermolecular forces that govern the self-assembly into liquid crystalline states. While specific liquid crystals derived from this particular benzaldehyde are not yet reported in detail, its structural motifs are highly relevant to the design of new mesogenic materials. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzaldehyde |

| 3-ethoxy-4-methoxybenzaldehyde |

| Apremilast |

| Papaverine |

| Phthalaldehyde |

Application in Optoelectronic Materials Development

While direct applications of this compound in optoelectronic materials are not yet widely reported, its structural features are highly relevant to this field. The combination of electron-donating and electron-withdrawing substituents on the aromatic ring creates a push-pull system, which is a common design strategy for organic molecules with nonlinear optical (NLO) properties. Such materials are crucial for applications in telecommunications, optical computing, and frequency conversion.

The trifluoroethoxy group, in particular, can enhance properties such as thermal stability and solubility in organic solvents, which are important for the processability of materials into thin films for electronic devices. Research on similar benzaldehyde derivatives suggests that they can be utilized as precursors for the synthesis of larger conjugated systems, such as Schiff bases, which have been investigated for their electroluminescent and NLO properties.

Table 1: Comparison of Estimated Optoelectronic Properties of Substituted Benzaldehydes

| Compound | Substituents | Potential Application | Reference Compound for Estimation |

|---|---|---|---|

| This compound | 3-ethoxy, 4-(2,2,2-trifluoroethoxy) | Nonlinear Optics, Organic Emitters | p-nitroaniline, various substituted benzaldehydes |

| 4-Nitroaniline | 4-nitro, 1-amino | Second Harmonic Generation | - |

| Disubstituted benzenes with donor-acceptor groups | Varies | Organic Light Emitting Diodes (OLEDs) | - |

Photochemical and Photophysical Research Investigations

The photochemical behavior of benzaldehyde and its derivatives has been a subject of extensive research. princeton.edunih.gov The presence of the carbonyl group dictates much of their photochemistry, often involving n→π* and π→π* electronic transitions upon absorption of UV light. researchgate.net These transitions can lead to a variety of photochemical reactions, including hydrogen abstraction, cycloadditions, and isomerizations. nih.gov

For this compound, the substituents are expected to modulate its photophysical properties. The ethoxy group may cause a bathochromic (red) shift in the absorption spectrum, while the trifluoroethoxy group could influence the rates of intersystem crossing and other photophysical processes due to the heavy atom effect of fluorine, albeit weak. Studies on related benzaldehydes have shown that the nature and position of substituents significantly impact their fluorescence quantum yields and excited-state lifetimes. princeton.edu While specific experimental data for the title compound is not available, it is anticipated to exhibit interesting photophysical properties worthy of investigation.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for predicting the properties and reactivity of molecules like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations could be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's electronic transitions and reactivity.

Table 2: Predicted Electronic Properties of Substituted Benzaldehydes from DFT Calculations (Illustrative)

| Property | Benzaldehyde (Reference) | 4-Methoxybenzaldehyde (Analog) | 4-(Trifluoromethoxy)benzaldehyde (Analog) |

|---|---|---|---|

| HOMO Energy (eV) | -6.8 | -6.2 | -7.1 |

| LUMO Energy (eV) | -1.9 | -1.7 | -2.2 |

| HOMO-LUMO Gap (eV) | 4.9 | 4.5 | 4.9 |

Note: These are illustrative values for analogous compounds and not experimental or calculated values for this compound.

The flexibility of the ethoxy and trifluoroethoxy groups suggests that this compound can exist in multiple conformations. Conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its physical properties and how it might interact with other molecules.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in a polymer matrix. Such simulations are useful for understanding transport properties and the temporal evolution of molecular conformations. Studies on related molecules like ethoxybenzene have utilized DFT to understand their torsional potentials.

Computational chemistry can be used to predict the reactivity of this compound. The aldehyde functional group is known to undergo a variety of reactions, including oxidation to a carboxylic acid and reduction to an alcohol. DFT calculations can be used to model the transition states of these reactions, providing information about their activation energies and reaction rates. nih.gov The electron-donating and electron-withdrawing substituents are expected to influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity towards nucleophiles.

Analytical Chemistry Applications (Excluding Basic Compound Identification)

Beyond routine characterization, this compound could serve in more specialized analytical applications. Its unique substitution pattern, particularly the trifluoroethoxy group, could make it a useful internal standard in the analysis of fluorinated compounds by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The fluorine atoms provide a distinct mass spectrometric signature.

Furthermore, this compound could potentially be developed as a derivatizing agent. The aldehyde group can react with primary amines to form Schiff bases, a reaction that could be used to tag and quantify biomolecules containing amine functionalities. The trifluoroethoxy group would introduce a fluorinated tag, enabling sensitive detection by fluorine-specific detectors or providing better separation in chromatography.

Development of New Detection and Separation Methodologies

A thorough investigation of scientific literature did not yield specific examples or detailed research findings where this compound has been the primary component in the development of new detection and separation methodologies.

The aldehyde functional group offers a reactive site for derivatization, a common strategy to enhance the detectability of molecules. For instance, aldehydes can be reacted with specific reagents to introduce fluorescent or electrochemically active tags, thereby enabling highly sensitive detection by techniques such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection. The trifluoroethoxy group could, in theory, be exploited in separation sciences. The high electronegativity and unique steric profile of the trifluoromethyl group can influence intermolecular interactions, which might be leveraged in chromatographic separations, such as gas chromatography (GC) or HPLC, to achieve unique selectivity for certain analytes.

However, at present, there are no specific, published research articles that detail the application of this compound in the creation of such new analytical methods. Research in this area appears to be either unpublished or has not been undertaken.

Use as a Standard in Chemical Assays (Excluding Dosage)

Similarly, a detailed search of available scientific and technical literature did not provide any instances of this compound being used as a certified reference material or a standard in chemical assays.

In analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods. The unique molecular weight and spectral properties of this compound would, in principle, allow it to serve as a useful internal or external standard in various assays, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of fluorine could be particularly advantageous for ¹⁹F NMR-based quantification methods.

Despite these theoretical possibilities, there is no documented use of this compound for such purposes in the reviewed literature. The development and certification of chemical standards is a rigorous process, and it appears that this compound has not been subjected to this process for widespread use in chemical assays.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automated processes, which offer enhanced safety, reproducibility, and scalability. For a molecule like 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde, these technologies hold immense promise.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities compared to traditional batch synthesis. For the synthesis of substituted benzaldehydes, flow chemistry can be particularly advantageous in multistep sequences, minimizing the need for isolation of intermediates. The photocatalyzed acylation of electron-poor olefins by aldehydes, for instance, has been successfully carried out under flow conditions.

Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and optimization of reaction conditions. These platforms utilize robotics and data-driven algorithms to perform a large number of experiments in a high-throughput manner. For the synthesis of this compound, an automated platform could be employed to rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal synthetic route. A hypothetical automated workflow for the optimization of a key synthetic step is presented in Table 1.

Table 1: Hypothetical Automated Screening of Reaction Conditions for a Key Synthetic Step

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)2/XPhos | Toluene | 100 | 85 |

| 2 | Pd2(dba)3/SPhos | Dioxane | 110 | 92 |

| 3 | CuI/L-proline | DMSO | 90 | 78 |

| 4 | NiCl2(dppp) | THF | 80 | 65 |

Catalysis Development for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and sustainability of chemical synthesis. For alkoxy-substituted benzaldehydes, significant research has focused on developing catalysts for their efficient preparation. The synthesis of functionalized benzaldehydes often involves transition metal-catalyzed cross-coupling reactions.

Future research in this area will likely focus on the development of catalysts that can operate under milder reaction conditions, tolerate a wider range of functional groups, and provide high levels of regioselectivity and stereoselectivity. For example, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpriopionaldehdyes. The application of such catalytic systems to reactions involving this compound could open up new avenues for the synthesis of chiral derivatives. A comparison of potential catalytic systems is outlined in Table 2.

Table 2: Comparison of Potential Catalytic Systems

| Catalyst Type | Potential Advantages | Challenges |

|---|---|---|

| Palladium-based | High reactivity and broad functional group tolerance | Cost and potential for metal contamination |

| Copper-based | Lower cost and toxicity | Often requires higher reaction temperatures |

| Nickel-based | Cost-effective and effective for specific transformations | Sensitivity to air and moisture |

| Organocatalysts | Metal-free, environmentally benign | Lower turnover numbers compared to metal catalysts |

Novel Derivatization Strategies for Unexplored Chemical Space

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. Novel derivatization strategies can unlock access to previously unexplored chemical space and lead to the discovery of new molecules with unique properties.

For this compound, derivatization can be used to introduce new functional groups, modify its physical and chemical properties, or attach it to other molecules of interest. For instance, derivatization with fluorescent tags can be used for bioimaging applications. The development of one-pot, multicomponent reactions involving this benzaldehyde (B42025) derivative could also lead to the efficient synthesis of complex molecular architectures. A recent study reported a fully automated protocol for the conversion of aldehydes into electroactive imidazolidines, which can then be used as precursors for C-centered radicals in photoredox catalysis.

Advanced Spectroscopic Characterization (Beyond Identification) for Reaction Monitoring and Structural Insights

While standard spectroscopic techniques like NMR and IR are routinely used for the identification and characterization of chemical compounds, advanced spectroscopic methods can provide deeper insights into reaction mechanisms and molecular structure. For reactions involving this compound, in-situ spectroscopic techniques can be employed for real-time reaction monitoring.

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry and theoretical studies are becoming increasingly important tools in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of molecules, as well as to model reaction pathways and transition states.

For this compound, theoretical studies can be used to understand the influence of the ethoxy and trifluoroethoxy groups on the reactivity of the aldehyde functionality. These insights can then be used to guide the design of new catalysts and reaction conditions. For instance, a Hammett analysis, which can be supported by computational studies, can be used to determine the effects of electron-donating and electron-withdrawing groups on the catalytic activity in condensation reactions involving benzaldehyde derivatives. The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new reactions and applications for this compound.

Conclusion

Summary of Key Academic Contributions and Methodological Advancements

The primary academic contributions related to 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde are centered on its synthesis and its role as a building block in the development of potentially bioactive molecules. Methodological advancements have primarily focused on the efficient formation of the ether linkages, which are key structural features of the compound.

Two main synthetic strategies have been reported for the preparation of this compound and related structures:

Sequential Etherification: This classical approach involves a stepwise reaction. For instance, a starting material like 4-hydroxybenzaldehyde (B117250) can first be reacted with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl bromide, under basic conditions to form the trifluoroethoxy ether. Subsequently, the ethoxy group is introduced at the 3-position.

Palladium-Catalyzed C-O Cross-Coupling: More contemporary methods utilize palladium catalysis to construct the aryl ether bonds. This approach is part of a broader advancement in cross-coupling reactions that have revolutionized the synthesis of complex aryl ethers. These reactions often offer milder conditions and broader functional group tolerance compared to traditional methods.

The presence of the trifluoroethoxy group is of particular interest. This moiety is known to significantly influence a molecule's electronic properties and its interactions within biological systems due to the strong electron-withdrawing nature of the trifluoromethyl group. Studies on analogous compounds have indicated that the strategic placement of such groups can enhance biological activity. For example, chalcones featuring a trifluoroethoxy group have demonstrated antiplasmodial activity.

In terms of its own studied biological effects, preliminary in vitro research has suggested that this compound may possess antimicrobial properties and exhibit cytotoxic effects against cancer cell lines, such as BEL-7404 human hepatoma cells, potentially by inducing apoptosis. These findings position the compound as a valuable scaffold for further investigation in drug discovery.

Below is a summary of the key reactions involving this compound:

| Reaction Type | Common Reagents | Major Products |

| Oxidation | KMnO₄, CrO₃ | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzoic acid |

| Reduction | NaBH₄, LiAlH₄ | 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzyl alcohol |

Persistent Challenges and Unresolved Questions

Despite the progress in its synthesis, several challenges and unresolved questions remain regarding this compound.

Synthetic and Purification Hurdles:

Reaction Optimization: Achieving high yields and purity in the synthesis of this compound can be challenging. Side reactions and the need for careful control of reaction conditions are persistent issues.

Purification: The removal of impurities and byproducts from the final product often requires laborious purification techniques such as column chromatography, which can be inefficient and difficult to scale up for larger-quantity production.

Spectroscopic and Analytical Complexities:

NMR Spectroscopy: The interpretation of NMR spectra can be complicated by the rotational barriers of the trifluoroethoxy group, which may lead to signal splitting. Variable temperature NMR studies and computational modeling can aid in resolving these ambiguities.

Gaps in Biological Understanding:

Mechanism of Action: While preliminary studies have pointed to potential antimicrobial and cytotoxic activities, the precise molecular mechanisms underlying these effects are not yet fully elucidated. The aldehyde functional group is known to be reactive and can form covalent bonds with biological nucleophiles, but the specific targets for this compound have not been identified.

Structure-Activity Relationships (SAR): A comprehensive understanding of the structure-activity relationships for this compound and its derivatives is still lacking. It is unclear how modifications to the ethoxy and trifluoroethoxy groups, or the benzaldehyde (B42025) core, would modulate its biological activity.

Outlook for Future Research Directions and Potential Impact on Chemical Science

The future research landscape for this compound is promising, with potential to make a significant impact in medicinal and synthetic chemistry.

Advancements in Synthetic Methodology:

Future work will likely focus on the development of more efficient, scalable, and environmentally friendly synthetic routes. This could involve the exploration of novel catalytic systems for the C-O cross-coupling reactions or the development of one-pot procedures to streamline the synthesis.

In-depth Biological Investigations:

A key area for future research will be to move beyond preliminary in vitro screenings to more detailed biological evaluations. This should include studies to identify the specific cellular targets and pathways through which this compound exerts its effects.

The exploration of this compound as a lead structure for the development of new therapeutic agents is a significant prospect. Its potential as a starting point for novel antibiotics and anticancer drugs warrants further investigation.

Development of Derivatives and Analogues:

The synthesis and evaluation of a library of derivatives of this compound will be crucial for establishing clear structure-activity relationships. This will guide the rational design of more potent and selective analogues.

Computational and Theoretical Studies:

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of this compound and its derivatives, thereby accelerating the drug discovery process.

Q & A

Q. What are the standard synthetic routes for 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde?

The synthesis typically involves sequential etherification and formylation steps. For example:

Etherification: React 4-hydroxybenzaldehyde with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethoxy group at the 4-position .

Ethoxylation: Treat the intermediate with ethyl bromide or ethyl iodide in the presence of a base to install the ethoxy group at the 3-position.

Purification: Column chromatography or recrystallization (using ethanol/water mixtures) is recommended for isolating the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR: ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at δ ~10 ppm, trifluoroethoxy CF₃ splitting patterns) .

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and 1250–1100 cm⁻¹ (C-O-C stretches from ether groups) .

- Mass Spectrometry: High-resolution MS validates the molecular formula (C₁₁H₁₁F₃O₃; exact mass 248.0667) .

Q. How does the compound's solubility profile impact experimental design?

this compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol or acetone. This necessitates solvent optimization for reactions like nucleophilic additions or condensations .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from rotameric effects in the trifluoroethoxy group?

The trifluoroethoxy group’s rotational barriers can split signals in ¹H NMR. Solutions include:

- Variable Temperature (VT) NMR: Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict rotamer populations and correlate with observed splitting patterns .

Q. What strategies optimize the compound’s reactivity in Knoevenagel condensations?

- Catalyst Selection: Use piperidine or ammonium acetate in ethanol under reflux to enhance aldehyde electrophilicity .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes at 100°C) while maintaining yields >85% .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve electron-deficient aldehyde reactivity .

Q. How can computational methods predict the compound’s biological activity?

Q. What are the key challenges in scaling up its synthesis for pharmacological studies?

- Purification: Large-scale column chromatography is impractical; switch to distillation or fractional crystallization .

- Byproduct Formation: Optimize stoichiometry (e.g., 1.2:1 molar ratio of trifluoroethyl bromide to phenol) to minimize di-ether byproducts .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity?

Q. Conflicting bioactivity results across studies: Methodological considerations

- Assay Variability: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Metabolic Stability: Evaluate compound degradation in PBS or simulated gastric fluid to rule out false negatives .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.